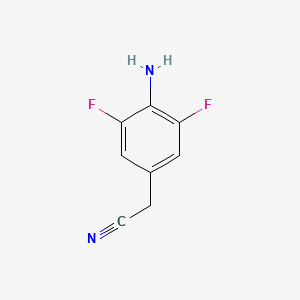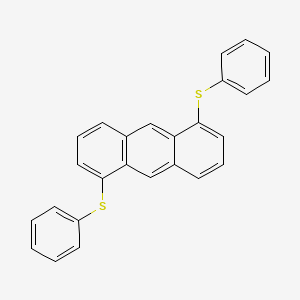
1,5-Bis(phenylsulfanyl)anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(phenylsulfanyl)anthracene: is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of phenylsulfanyl groups at the 1 and 5 positions of the anthracene core modifies its chemical and physical properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Bis(phenylsulfanyl)anthracene can be synthesized through a multi-step process involving the introduction of phenylsulfanyl groups to the anthracene core. One common method involves the reaction of 1,5-dichloroanthracene with thiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 1,5-Bis(phenylsulfanyl)anthracene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiophenol, potassium carbonate, dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Anthracene derivatives without phenylsulfanyl groups.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
1,5-Bis(phenylsulfanyl)anthracene has several applications in scientific research:
作用机制
The mechanism of action of 1,5-bis(phenylsulfanyl)anthracene and its derivatives involves interactions with various molecular targets and pathways:
相似化合物的比较
1,5-Bis(phenylsulfanyl)anthracene-9,10-dione: This compound has similar structural features but includes additional carbonyl groups at the 9 and 10 positions, which can alter its reactivity and applications.
1,4-Bis(phenylsulfanyl)anthracene:
Uniqueness: this compound is unique due to the specific positioning of the phenylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties .
属性
CAS 编号 |
116205-50-6 |
|---|---|
分子式 |
C26H18S2 |
分子量 |
394.6 g/mol |
IUPAC 名称 |
1,5-bis(phenylsulfanyl)anthracene |
InChI |
InChI=1S/C26H18S2/c1-3-11-21(12-4-1)27-25-15-7-9-19-18-24-20(17-23(19)25)10-8-16-26(24)28-22-13-5-2-6-14-22/h1-18H |
InChI 键 |
DHJKUGBFTGIUGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=CC4=C(C=CC=C4SC5=CC=CC=C5)C=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


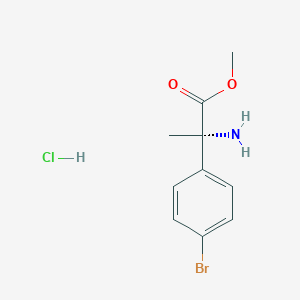

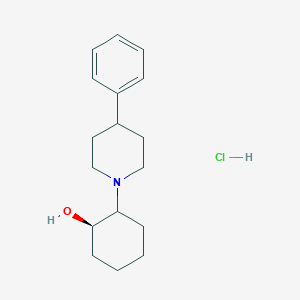
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
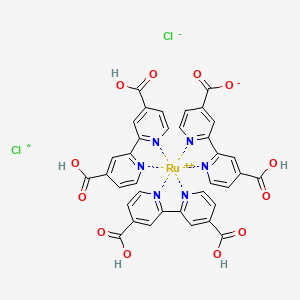



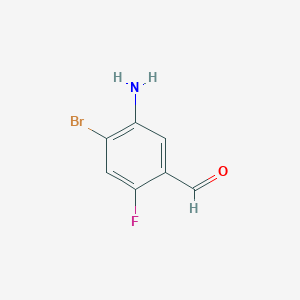
![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
